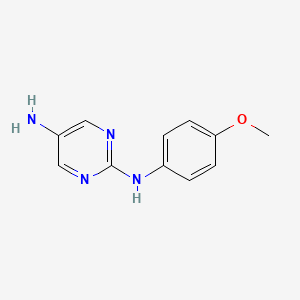

N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)pyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-10-4-2-9(3-5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDUCGIVROUICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum of N2 4 Methoxyphenyl Pyrimidine 2,5 Diamine and Relevant Pyrimidine Diamine Analogues

Enzyme Inhibition Potentials of Pyrimidine (B1678525) Diamines

Pyrimidine diamine derivatives have been extensively studied for their ability to inhibit the activity of various enzymes, particularly kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The core pyrimidine structure serves as a versatile scaffold for the design of potent and selective kinase inhibitors.

Kinase Inhibition Profiles

The following sections will delve into the specific kinase inhibition profiles of pyrimidine diamine analogues, including their effects on Cyclin-Dependent Kinases (CDKs), Microtubule Affinity-Regulating Kinase 4 (MARK4), Death-Associated Protein Kinase 1 (DAPK1), Colony Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

Cyclin-dependent kinases are key regulators of the cell cycle and transcription. nih.govrsc.org The inhibition of CDKs is a well-established strategy in the development of anti-cancer therapeutics. nih.gov Several N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of CDK2 and CDK9. nih.govrsc.org

One study explored a series of N2,N4-diphenylpyrimidine-2,4-diamines and found that many compounds exhibited significant inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov For instance, certain derivatives displayed IC50 values in the nanomolar range, indicating high potency. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings play a crucial role in modulating the inhibitory activity. nih.gov

Another area of research has focused on the development of dual inhibitors of CDK6 and CDK9. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized and found to be potent dual inhibitors. researchgate.net These compounds demonstrated the ability to suppress downstream signaling pathways, block cell cycle progression, and induce apoptosis in cancer cells. researchgate.net

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 3c | CDK9/cyclin T1 | 65 |

| Compound 3g | CDK2/cyclin A | 83 |

| Compound 20a | CDK2 | 4 |

| Compound 20a | CDK9 | 9 |

| Compound 66 | CDK6 | Not specified |

| Compound 66 | CDK9 | Not specified |

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase involved in the regulation of the microtubule cytoskeleton and has been implicated in neurodegenerative diseases like Alzheimer's disease. nih.govfrontiersin.org A series of 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as MARK4 inhibitors. nih.gov One study reported that compounds with electron-rich aryl substituents exhibited higher activity, with a naphthyl-substituted compound showing the best activity with an IC50 of 7.52 µM. nih.gov Another study on aminopyrimidine analogs found that certain compounds were potent inhibitors of MARK1, MARK3, and MARK4. acs.org

| Compound Class | Target Kinase | IC50 (µM) |

|---|---|---|

| 4,6-disubstituted pyrimidine derivative (naphthyl substituent) | MARK4 | 7.52 |

| 4,6-disubstituted pyrimidine derivative (2,4-dimethoxyphenyl substituent) | MARK4 | 12.98 |

| Aminopyrimidine analog 14 | MARK4 | Potent inhibitor |

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a role in apoptosis, autophagy, and tumor suppression. nih.gov A series of 2,5-diamino-4-pyrimidinol derivatives have been identified as dual inhibitors of DAPK1 and CSF1R. nih.govnih.gov This is particularly relevant to the N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine scaffold. The development of DAPK1 inhibitors is a promising area for cancer therapy. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of macrophages. nih.gov Inhibition of CSF1R is being explored as a therapeutic strategy for various cancers and inflammatory diseases. nih.gov As mentioned previously, 2,5-diamino-4-pyrimidinol derivatives have been shown to act as dual inhibitors of DAPK1 and CSF1R. nih.govnih.gov One of the most potent compounds in this series exhibited an IC50 value of 1.97 µM against M-NFS-60 cells, which are dependent on CSF1R for growth. nih.gov

| Compound Class/Compound | Target Kinase | Activity/IC50 |

|---|---|---|

| 2,5-diamino-4-pyrimidinol derivatives | DAPK1 | Inhibitor |

| 2,5-diamino-4-pyrimidinol derivatives | CSF1R | Inhibitor |

| Compound 6e (a 2,5-diamino-4-pyrimidinol derivative) | M-NFS-60 cells (CSF1R dependent) | 1.97 µM |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and the development of cancer. nih.govresearchgate.net Inhibitors of EGFR tyrosine kinase are important anti-cancer drugs. nih.gov A series of novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivatives have been synthesized and shown to be potent inhibitors of EGFR, including mutant forms that are resistant to other therapies. nih.gov One compound from this series demonstrated very potent inhibitory activity with IC50 values as low as 8-9 nM against cancer cell lines with specific EGFR mutations. nih.gov

| Compound Class/Compound | Target | IC50 (nM) |

|---|---|---|

| N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivative (Y9m) | Baf3-EGFRL858R/T790M/C797S cells | 8-9 |

| N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivative (Y9m) | Baf3-EGFRDel19/T790M/C797S cells | 8-9 |

Glycogen Synthase Kinase 3 (GSK-3) Targeting

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation has been linked to various diseases, making it a significant therapeutic target. nih.gov Research has led to the discovery of pyrimidine-based inhibitors of GSK-3.

A study detailed the identification of 2,5-diaminopyrimidines as a class of GSK-3 inhibitors. Through optimization, compounds with high potency and selectivity were developed. Specifically, certain analogues demonstrated inhibitory concentrations (IC50) in the low nanomolar range, showcasing over 100-fold selectivity against other kinases like Aurora A. nih.gov One promising compound from this pyrimidine series also exhibited favorable pharmacokinetic properties. nih.gov The development of such selective inhibitors is crucial, as GSK-3's ubiquitous nature presents challenges in avoiding off-target effects. researchgate.net Pyrimidine derivatives are among the various classes of small molecules, such as pyrazolopyrimidines and benzimidazoles, that have been investigated as ATP-competitive inhibitors of GSK-3. nih.gov

| Compound | Structure | GSK-3 IC50 (nM) | Selectivity vs. Aurora A | Reference |

|---|---|---|---|---|

| Pyrimidine Analogue 21b | Specific structure not publicly detailed | <10 | >100-fold | nih.gov |

| Pyrimidine Analogue 33 | Specific structure not publicly detailed | Potent (exact value not specified) | Data not available | nih.gov |

| Thieno[3,2-c]pyrazol-3-amine 16b | Fused pyrimidine analogue | 3.1 | Good kinase selectivity | nih.gov |

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. As a mediator of B-cell activation, Syk has become an attractive therapeutic target for autoimmune diseases and B-cell malignancies. nih.govnih.gov Several classes of pyrimidine derivatives have been developed as potent Syk inhibitors.

One study focused on 4-anilinopyrimidine-5-carboxamides, where structure-activity relationship (SAR) investigations revealed that an aminoethylamino group at the C-2 position of the pyrimidine ring was crucial for Syk inhibitory activity. nih.gov Further optimization led to the identification of novel 4-(3'-pyrazolyl)-2-amino-pyrimidine derivatives. Extensive SAR studies resulted in compound 1 (NMS-0963), a highly potent Syk inhibitor with an IC50 of 3 nM. This compound demonstrated high selectivity and effectively inhibited Syk phosphorylation and downstream signaling in hematological tumor cell lines. nih.gov

| Compound | Scaffold | Syk IC50 | Notes | Reference |

|---|---|---|---|---|

| Compound 9a | 4-Anilinopyrimidine-5-carboxamide | Potent (exact value not specified) | Showed in vivo efficacy in a passive cutaneous anaphylaxis model. | nih.gov |

| Compound 1 (NMS-0963) | 4-(3'-Pyrazolyl)-2-aminopyrimidine | 3 nM | High kinase selectivity and oral bioavailability. | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of nucleic acids and amino acids. nih.gov Consequently, DHFR is a well-established target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine (B92962) scaffold is a classic structural motif found in many DHFR inhibitors, including the well-known drug Trimethoprim (B1683648). nih.govresearchgate.net

Numerous studies have explored the structure-activity relationships of pyrimidine diamine analogues as DHFR inhibitors. For instance, 2,4-diamino-5-(substituted-benzyl)pyrimidines have been extensively studied, with their inhibitory activity influenced by the substitution pattern on the benzyl (B1604629) ring. nih.gov Lipophilic, nonclassical antifolates based on pyrido[2,3-d]pyrimidine (B1209978) and quinazoline (B50416) structures have also been synthesized and evaluated against DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii, as well as human DHFR. mdpi.comnih.gov These studies aim to enhance potency and selectivity for the target pathogen's enzyme over the human counterpart to minimize toxicity. nih.gov

| Compound Class | Example Compound | Target DHFR | IC50 | Reference |

|---|---|---|---|---|

| 2,4-Diamino-5-benzylpyrimidine | Trimethoprim | Bacterial | Low nM range | researchgate.net |

| Pyrido[3,2-d]pyrimidine | Compound 14 | Human | 0.46 µM | mdpi.com |

| Quinazoline | Compound 6 | Bovine Liver | 0.01 µM | nih.gov |

| 2H-pyrido[1,2-a]pyrimidin-2-one | Compound 17 | Human | 3.1 µM | nih.govmdpi.com |

Beta-Glucuronidase Inhibitory Activity

Beta-glucuronidase is an enzyme from the glycosidase family that is involved in the breakdown of complex carbohydrates. Elevated activity of this enzyme has been associated with various pathological conditions, including certain cancers and urinary tract infections, making it a target for inhibitor development. nih.govresearchgate.net

Recent research has identified 2-aminopyrimidine (B69317) derivatives as a new class of beta-glucuronidase inhibitors. In a study where twenty-seven such derivatives were synthesized and screened, several compounds showed significant inhibitory potential. The most potent compound identified was a 2-aminopyrimidine derivative featuring a piperazinyl substituent at the C-4 position (Compound 24 ), which exhibited an IC50 value of 2.8 ± 0.10 µM. nih.govresearchgate.net This potency was substantially greater than that of the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov Docking studies suggested that the presence of hydrogen bond donor or acceptor functionalities on the substituent is important for potent inhibitory activity. nih.gov

| Compound | Key Structural Feature | β-Glucuronidase IC50 (µM) | Reference |

|---|---|---|---|

| Compound 24 | Piperazinyl substituent at C-4 | 2.8 ± 0.10 | nih.govresearchgate.net |

| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 | nih.govresearchgate.net |

Acetylcholinesterase (AChE) Activity Modulation

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyrimidine core has been utilized as a template to develop novel AChE inhibitors.

Studies on 2,4-disubstituted pyrimidines have shown a broad range of inhibition against both AChE and Butyrylcholinesterase (BuChE). nih.gov The structure-activity relationship is sensitive to the substituents at the C-2 and C-4 positions. For example, a series of pyrimidine diamine derivatives connected by an aliphatic linker to another aromatic group were designed as dual-binding site inhibitors. acs.org Within this series, compounds with an unsubstituted phenyl ring showed potent AChE inhibition. acs.org The substitution on the phenyl ring significantly impacts activity; for instance, introducing a halogen atom at the para position or replacing the phenyl with a 3,4,5-trimethoxyphenyl group can drastically reduce inhibitory potency. acs.org In contrast, another study on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives identified a compound (10q ) with an AChE IC50 of 0.88 µM, which was more potent than the reference drug Huperzine-A. nih.gov

| Compound | Scaffold | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 9a | 2,4-Disubstituted Pyrimidine | 5.5 | Data not available | nih.gov |

| Compound 9e | 2,4-Disubstituted Pyrimidine | 25.8 | 2.2 | nih.gov |

| Compound 10q | 2-(2-oxoethyl)pyrimidine-5-carboxamide | 0.88 | 10.0 | nih.gov |

Other Enzymatic Targets and Metabolic Pathway Modulations

The versatility of the pyrimidine diamine scaffold allows for its interaction with a range of other important enzymes. Notably, these compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and gene transcription.

A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.orgrsc.org The most potent inhibitors in this series, compounds 3g and 3c , displayed IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. rsc.org Similarly, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives also showed potent inhibitory activities against both CDK2 and CDK9, which correlated well with their cytotoxicity against tumor cell lines. rsc.org Further modifications led to 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives that acted as dual CDK6 and CDK9 inhibitors. nih.gov The lead compound from this series, 66 , was found to bind directly to CDK6/9 and suppress their downstream signaling pathways. nih.gov

| Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|

| Compound 3g | CDK2/cyclin A | 83 nM | rsc.org |

| Compound 3c | CDK9/cyclin T1 | 65 nM | rsc.org |

| Compound 66 | CDK6 / CDK9 | Potent (exact values not specified) | nih.gov |

Additionally, related structures such as N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and demonstrating significant anti-proliferative activity. nih.gov

Antiproliferative and Anticancer Mechanisms Investigated in Pyrimidine Diamines

The enzymatic inhibitory activities of pyrimidine diamines translate into potent antiproliferative and anticancer effects through several well-defined mechanisms. The inhibition of key enzymes involved in cell proliferation and survival directly triggers cellular responses that halt growth and induce cell death.

A primary mechanism is the induction of cell cycle arrest. As potent inhibitors of CDKs, pyrimidine diamines disrupt the normal progression of the cell cycle. For example, N2,N4-disubstituted pyrimidine-2,4-diamines that inhibit CDK2 and CDK9 have been shown to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. rsc.org Similarly, CDK inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold were found to reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDKs, leading to cell cycle arrest. nih.gov

Another critical anticancer mechanism is the induction of apoptosis, or programmed cell death. Inhibition of transcriptional CDKs like CDK9 by pyrimidine diamines can decrease the levels of pro-survival proteins such as Mcl-1 and MYC, which in turn triggers apoptosis in cancer cells. nih.govnih.gov The dual CDK6/9 inhibitor 66 was also shown to induce cellular apoptosis as part of its mechanism of inhibiting cell proliferation. nih.gov Specific pyridopyrimidine CDK inhibitors have been shown to induce apoptosis, a process that can be suppressed by the over-expression of the anti-apoptotic protein Bcl-2 in leukemic cells. nih.gov

The inhibition of DHFR provides a direct route to antiproliferative activity. By blocking the production of tetrahydrofolate, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to an arrest of DNA synthesis and ultimately cell death. mdpi.com Furthermore, the inhibition of tubulin polymerization by related diarylamine structures disrupts the formation of the mitotic spindle, a critical component for cell division, which also leads to cell cycle arrest and apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation and Tumor Growth

Pyrimidine diamine derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The core structure allows for substitutions at various positions, leading to compounds with potent and selective anticancer effects.

Research into 2,4,5-substituted pyrimidine derivatives has identified compounds with potent inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some analogues showing IC50 values below 0.10 µM. nih.gov One of the most active compounds from this series demonstrated broad-spectrum inhibition across several different human cancer cell lines, with IC50 values ranging from 0.024 to 0.55 µM. nih.gov

Similarly, studies on N2,N4-disubstituted pyrimidine-2,4-diamines have revealed potent activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov Further modifications, such as the creation of hybrids of 2,4-diaminopyrimidine and arylthiazole, have also yielded derivatives with strong anti-proliferative properties against both MCF-7 (human breast cancer) and MDA-MB-231 cell lines. nih.gov

Another class of diaminopyrimidine derivatives was designed as inhibitors of Focal Adhesion Kinase (FAK), a key protein in cancer cell adhesion, survival, and proliferation. nih.gov One lead compound, A12, exhibited potent anticancer activity against A549 (lung cancer) and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively. nih.gov Other designed 2,4-diaminopyrimidine derivatives have also shown excellent potency against A549, HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 cell lines, with the most promising compounds having IC50 values in the low micromolar range. rsc.orgresearchgate.net

Table 1: Antiproliferative Activity of Selected Pyrimidine Diamine Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4,5-Substituted Pyrimidine | BEL-7402 | < 0.10 | nih.gov |

| 2,4,5-Substituted Pyrimidine (7gc) | Various | 0.024 - 0.55 | nih.gov |

| Diaminopyrimidine (A12) | A549 (Lung) | 0.13 | nih.gov |

| Diaminopyrimidine (A12) | MDA-MB-231 (Breast) | 0.094 | nih.gov |

| 2,4-Diaminopyrimidine (9k) | A549 (Lung) | 2.14 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (9k) | HCT-116 (Colon) | 3.59 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (9k) | PC-3 (Prostate) | 5.52 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (9k) | MCF-7 (Breast) | 3.69 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (13f) | A549 (Lung) | 1.98 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (13f) | HCT-116 (Colon) | 2.78 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (13f) | PC-3 (Prostate) | 4.27 | rsc.orgresearchgate.net |

| 2,4-Diaminopyrimidine (13f) | MCF-7 (Breast) | 4.01 | rsc.orgresearchgate.net |

Induction of Cell Cycle Arrest and Cell Senescence

A key mechanism through which pyrimidine diamines exert their antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells. By arresting the cell cycle at specific checkpoints, these compounds can prevent cell division and lead to cell death.

Flow cytometry analysis of MDA-MB-231 breast cancer cells treated with potent N2,N4-disubstituted pyrimidine-2,4-diamine analogues revealed that these compounds induce cell cycle arrest in the G2/M phase. nih.govrsc.org This suggests that the compounds may target proteins that are critical for the onset of mitosis. nih.gov

Similarly, a different series of 2,4-diaminopyrimidine derivatives was found to prolong the cell cycle distribution in A549 lung cancer cells. rsc.orgresearchgate.net This effect was characterized by a blockage at the G2/M phase and an accumulation of cells in the S phase, further indicating interference with the mitotic process. rsc.orgresearchgate.net The inhibition of key enzymes that regulate the cell cycle, such as Cyclin-Dependent Kinases (CDKs), is a likely mechanism for these observations. nih.gov For instance, certain N2,N4-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2 and CDK9. nih.govrsc.org

Apoptosis Induction Pathways

In addition to halting cell cycle progression, pyrimidine diamines can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an effective anticancer agent, as it leads to the elimination of malignant cells.

The pro-apoptotic activity of 2,4-diaminopyrimidine derivatives has been linked to the induction of a significant decrease in the mitochondrial membrane potential in cancer cells. rsc.orgresearchgate.net The loss of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and the activation of caspases.

Studies on related heterocyclic systems, such as thiazolo[5,4-d]pyrimidines, have provided further insight into these mechanisms. One potent analogue induced apoptosis in A549 lung cancer cells, as evidenced by an increase in the sub-G1 cell population, a hallmark of apoptotic DNA fragmentation. nih.gov Further mechanistic work confirmed their apoptosis-inducing activity through the observed cleavage of PARP-1 and inhibition of procaspase-3, crucial events in the execution phase of apoptosis. nih.gov Another analogue from this class was shown to induce apoptosis in HL-60 leukemia cells, which was also associated with a loss of mitochondrial potential. nih.gov

Interference with DNA Synthesis and Repair

As pyrimidines are essential building blocks for nucleic acids, their analogues can interfere with DNA synthesis and repair mechanisms, which are highly active in rapidly proliferating cancer cells. The de novo pyrimidine biosynthesis pathway is significantly up-regulated during the S phase of the cell cycle to meet the demand for nucleotides required for DNA replication. nih.gov

Inhibition of this pathway is a well-established anticancer strategy. Several pyrimidine derivatives function as antimetabolites, disrupting the synthesis of DNA and leading to cell cycle arrest and apoptosis. For example, 5-bromo-2′-deoxyuridine is known to inhibit DNA synthesis by being incorporated into DNA during replication. nih.gov While direct studies on the interference of this compound with DNA synthesis are limited, the fundamental role of the pyrimidine core suggests that this is a plausible mechanism of action for its analogues. Inhibition of key enzymes in nucleotide biosynthesis, such as those regulated by Polo-like kinase 1 (PLK1), which is involved in DNA replication, represents a potential therapeutic strategy being explored with novel aminopyrimidine derivatives. nih.gov

Inhibition of Cancer Cell Adhesion, Migration, and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Certain pyrimidine diamine analogues have shown promise in inhibiting these processes.

A study on a series of 2,4-diaminopyrimidine derivatives demonstrated that a lead compound could effectively suppress the migration of A549 lung cancer cells. researchgate.net In another investigation, hybrid molecules combining 2,4-diaminopyrimidine and arylthiazole scaffolds were designed and evaluated. nih.gov Several of these compounds not only possessed potent antiproliferative activity but also exhibited excellent inhibitory effects on the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov These findings suggest that pyrimidine diamines could be developed as potential agents to combat metastatic cancer. nih.gov

Microtubule Depolymerization and Targeting Effects

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. mdpi.com A number of pyrimidine derivatives have been developed as microtubule targeting agents that function by destabilizing the microtubule network.

Based on the structure of the natural microtubule destabilizer Combretastatin A-4 (CA-4), a series of diarylpyrimidine derivatives were designed to act as novel microtubule inhibitors. nih.gov By replacing the unstable cis-olefin bond of CA-4 with a stable pyrimidine ring, researchers developed compounds that effectively inhibit tubulin polymerization. nih.gov One of the most active compounds inhibited tubulin polymerization in a concentration-dependent manner, similar to CA-4. nih.gov These heterocyclic-fused pyrimidines often target the colchicine binding site on tubulin, leading to the fragmentation of microtubules, a decrease in polymeric tubulin filaments, and an increase in soluble cytoplasmic tubulin. nih.gov This disruption of microtubule dynamics ultimately leads to mitotic arrest and cell death.

Antimicrobial, Antiviral, and Antitubercular Efficacy of Pyrimidine Diamines

The biological activity of pyrimidine diamines extends beyond cancer treatment, with numerous derivatives exhibiting efficacy against a range of microbial and viral pathogens.

Many substituted pyrimidines have been reported to possess antibacterial and antifungal properties. Their mechanism of action can vary, but they often interfere with essential cellular processes in the microbes. For example, certain pyrimidine derivatives have shown good activity against bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungi like Candida albicans.

In the realm of virology, pyrimidine derivatives have been investigated for activity against a wide array of viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C, and coronaviruses. nih.gov The diarylpyrimidine (DAPY) family of compounds, in particular, has been a source of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy. researchgate.net More recently, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Furthermore, pyrimidine diamines have emerged as a promising scaffold for the development of new antitubercular agents to combat Mycobacterium tuberculosis (Mtb). The 2,4-diaminopyrimidine core has been utilized to design inhibitors of dihydrofolate reductase in Mtb (mt-DHFR), an important drug target. nih.gov By designing side chains that occupy a specific binding site on the enzyme, researchers have developed compounds with good anti-TB activity and significant selectivity over the human enzyme. nih.gov

Antibacterial Activity Investigations

Pyrimidine derivatives, particularly those featuring diamino substitutions, have been a fertile ground for the discovery of new antibacterial agents. orientjchem.org The core mechanism for many of these compounds, such as the well-known drug Trimethoprim, involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov

Research into 2,4-diamino-5-benzylpyrimidines and their analogues has demonstrated their potential as broad-spectrum antibacterial agents. nih.gov A variety of synthetic pyrimidine derivatives have been tested against both Gram-positive and Gram-negative bacteria. For instance, studies on 3,4-dihydropyrimidinone-coumarin analogues showed excellent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 6.25 μg/mL. mdpi.com Similarly, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one derivatives and their triazole counterparts have shown promising activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. ias.ac.in The presence of specific functional groups, such as halogens, has been noted to enhance the antibacterial effects of these compounds. mdpi.comnih.gov

| Compound/Analogue Class | Bacterial Strain(s) | Key Findings (e.g., MIC) | Source |

|---|---|---|---|

| 3,4-dihydropyrimidinone-coumarin analogues | Staphylococcus aureus | Excellent activity (MIC = 0.2–6.25 μg/mL) | mdpi.com |

| Triazole substituted pyrimidin-2(1H)-ones | P. aeruginosa, S. aureus, E. coli | Showed higher inhibition compared to thiadiazole derivatives. | ias.ac.in |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives | S. aureus, E. coli, B. subtilis | Presence of electron-withdrawing groups (–Cl) improved activity. | nih.gov |

| Biginelli pyrimidines (Compound 39a) | Staphylococcus aureus PTCC 1337 | Significant activity (MIC = 128 μg/mL) | mdpi.com |

| Biginelli pyrimidines (Compound 42) | Pseudomonas aeruginosa PTCC 1074 | Significant activity (MIC = 128 μg/mL) | mdpi.com |

Antifungal Activity Investigations

The pyrimidine scaffold is also prevalent in compounds exhibiting significant antifungal properties. orientjchem.orgnih.gov Several commercial fungicides used in agriculture, such as pyrimethanil (B132214) and diflumetorim, are pyrimidine derivatives. nih.govnih.gov Research has focused on synthesizing novel pyrimidine analogues to combat a range of plant fungal diseases and human pathogenic fungi. nih.gov

In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various phytopathogenic fungi. nih.govfrontiersin.org Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), for example, showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL). nih.govfrontiersin.org Another study involving pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton also reported potent antifungal activity against Botrytis cinerea and Phomopsis sp. frontiersin.org Structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyrimidine ring are crucial for potent antifungal action. For instance, the presence of an electron-withdrawing bromine group was found to improve activity against A. niger. nih.gov

| Compound/Analogue Class | Fungal Strain(s) | Key Findings (e.g., EC50, Inhibition %) | Source |

|---|---|---|---|

| Compound 5o (pyrimidine with amide moiety) | Phomopsis sp. | EC50 = 10.5 μg/mL (better than Pyrimethanil) | nih.govfrontiersin.org |

| Compound 6h (pyrimidine with 1,3,4-thiadiazole) | Phomopsis sp. | EC50 = 25.9 μg/mL | frontiersin.org |

| Compound 6h (pyrimidine with 1,3,4-thiadiazole) | Botrytis cinerea | Inhibition rate of 90.7% | frontiersin.org |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivative (with -Br group) | Aspergillus niger | Improved antifungal activity noted. | nih.gov |

| Biginelli pyrimidines (Compounds 39b, 40a-c, 41, 42) | Candida albicans, Aspergillus niger | Moderate activity (MIC = 32–128 μg/mL) | mdpi.com |

Antiviral Activity Investigations (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibitors)

Pyrimidine derivatives have emerged as a cornerstone in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. orientjchem.orgmdpi.com Diarylpyrimidines (DAPYs), a second-generation class of NNRTIs represented by approved drugs like etravirine (B1671769) and rilpivirine, are known for their high potency against HIV-1. nih.gov

NNRTIs function by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts viral replication. youtube.com Research in this area focuses on modifying the DAPY structure to improve efficacy against drug-resistant viral strains, enhance pharmacokinetic properties, and reduce toxicity. nih.gov For example, one study identified a novel diarylpyrimidine derivative, compound 9t-2, which displayed excellent potency against both wild-type HIV-1 and prevalent mutant strains, with EC50 values ranging from 0.0019 to 0.012 μM, outperforming existing drugs like etravirine and rilpivirine. nih.gov Other research has explored linking pyrimidine-2,4-diones to an isoxazolidine (B1194047) nucleus, creating compounds that inhibit HIV reverse transcriptase activity in the nanomolar range. mdpi.comresearchgate.net Beyond HIV, pyrimidine analogues have also shown potential against other viruses, including influenza and human coronavirus 229E (HCoV-229E). mdpi.comnih.gov

| Compound/Analogue Class | Virus | Mechanism/Target | Key Findings (e.g., IC50, EC50) | Source |

|---|---|---|---|---|

| Diarylpyrimidines (DAPYs) (e.g., Etravirine, Rilpivirine) | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | High potency against wild-type and resistant strains. | nih.gov |

| Compound 9t-2 (Novel DAPY) | HIV-1 (wild-type and mutant) | NNRTI | EC50 = 0.0019–0.012 μM | nih.gov |

| Pyrimidine-2,4-diones linked to isoxazolidine (Compounds 6a-c) | HIV | Reverse Transcriptase (RT) Inhibitor | Inhibitor activity in the nanomolar range. | mdpi.comresearchgate.net |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Not specified | Remarkable efficacy noted for certain derivatives. | mdpi.com |

| SPIII-5H and derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | Inhibition of early replication step (adsorption/penetration) | EC50 = 2.7–26.0 μg/mL depending on strain. | nih.gov |

Antitubercular Activity Studies

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. mdpi.com Pyrimidine-containing compounds have been identified as a promising class of molecules in this area, with several candidates entering clinical trials. ucl.ac.uknih.gov

These compounds target various essential processes in Mtb. For example, some substituted benzyl-pyrimidines act as inhibitors of thymidylate kinase of Mtb (TMPKmt). ucl.ac.uk A new diamine antibiotic, SQ109, which has excellent in vitro activity against both drug-sensitive and MDR Mtb strains (MIC range of 0.16 to 0.64 μg/ml), is believed to target the cell wall. nih.gov Studies have demonstrated that pyrimidine analogues can be highly effective, with some exhibiting bactericidal activity. For instance, the pyrimidine JSF-2245 was found to be bactericidal with a minimum bactericidal concentration (MBC) of 0.24 to 0.48 μM and could achieve a >6-log10 kill over 10 days at 30 times its MIC. nih.gov Research continues to focus on optimizing these pyrimidine scaffolds to improve their efficacy, solubility, and pharmacokinetic profiles for better clinical outcomes. nih.gov

| Compound/Analogue Class | Target/Mechanism | Key Findings (e.g., MIC, MBC) | Source |

|---|---|---|---|

| SQ109 (diamine antibiotic) | Cell wall synthesis | MIC = 0.16–0.64 μg/ml against sensitive and MDR Mtb strains. | nih.gov |

| JSF-2245 (pyrimidine hydrazone) | Not specified | Bactericidal; MBC = 0.24–0.48 μM. | nih.gov |

| JSF-2019 | Not specified | MBC = 0.058–0.11 μM. | nih.gov |

| Substituted benzyl-pyrimidines (Compound 26) | Inhibitor of Mtb thymidylate kinase (TMPKmt) | Ki = 6.5 µM. | ucl.ac.uk |

| Compound TAG3 | Not specified | Slightly exceeded the inhibitory effect of isoniazid. | antibiotics-chemotherapy.ru |

Anti-inflammatory and Immunomodulatory Activities of Pyrimidine Diamines

General Anti-inflammatory Responses

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, with some analogues, like tofacitinib, already in clinical use. nih.gov Their mechanism of action often involves the modulation of key inflammatory pathways and mediators. nih.gov

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of inflammatory prostaglandins (B1171923) like PGE2. nih.govmdpi.com Certain pyrimidine derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Beyond COX inhibition, pyrimidine analogues can suppress other crucial inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and various interleukins. nih.govmdpi.com For example, the compound 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) was found to suppress the production of TNF, IL-6, and IL-12 p40 in TLR-engaged human monocytes, acting as a suppressor of inflammation through the Wnt/β-catenin signaling pathway. nih.gov

| Compound/Analogue Class | Mechanism/Target | Key Findings | Source |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (3a, 3b, 4b, 4d) | COX enzyme inhibition | Suppressed COX activity and PGE2 production. | nih.gov |

| Pyrimidine derivatives L1 and L2 | Selective COX-2 inhibition | Showed greater selectivity towards COX-2 than COX-1. | mdpi.com |

| 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) | Suppression of TLR-induced cytokines via Wnt/β-catenin pathway | Suppressed TNF, IL-6, and IL-12 p40 production in human monocytes. | nih.gov |

| Thienopyrimidine derivatives (21, 22, 23) | Not specified | Exhibited 61–86% anti-inflammatory potency compared to Ibuprofen (69%). | nih.gov |

| Aniline substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine (Compound 6g) | Nitric Oxide (NO) synthesis inhibition | IC50 = 0.12 µM for NO inhibition, with selectivity over IL-6. | mdpi.com |

Anti-neuroinflammatory Mechanisms

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Pyrimidine-containing compounds have been investigated for their potential to combat these conditions, partly through anti-neuroinflammatory mechanisms. researchgate.net

Modulation of IgE and/or IgG Receptor Signaling Cascades

The engagement of Fc receptors, specifically the high-affinity IgE receptor (FcεRI) and various IgG receptors (FcγRs), by their respective antibody ligands initiates complex intracellular signaling cascades that are central to the inflammatory and immune responses. These pathways are particularly crucial in mast cells, basophils, macrophages, and other immune cells, leading to degranulation, phagocytosis, and the release of inflammatory mediators. A significant body of research has focused on the development of small molecule inhibitors that can modulate these signaling pathways, with a particular interest in targeting key kinases involved in signal propagation. Among the classes of compounds investigated, pyrimidine diamine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors.

Upon antigen-mediated cross-linking of IgE bound to FcεRI on the surface of mast cells and basophils, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's β and γ subunits are phosphorylated by the Src family kinase Lyn. Syk is then recruited to the phosphorylated ITAMs and is activated, initiating a cascade of downstream signaling events that culminate in the release of histamine, proteases, cytokines, and other inflammatory mediators. Similarly, the cross-linking of activating FcγRs by IgG-opsonized targets on macrophages and other myeloid cells leads to ITAM phosphorylation and subsequent Syk activation, triggering phagocytosis and antibody-dependent cell-mediated cytotoxicity (ADCC).

Research into pyrimidine diamine analogues has led to the development of potent Syk inhibitors. Although detailed findings for this compound remain to be published, structure-activity relationship (SAR) studies on related pyrimidine-2,4-diamine series have elucidated key structural features for potent Syk inhibition. These studies typically involve systematic modifications of the substituents at the N2 and N4 positions of the pyrimidine core to optimize potency and selectivity. The general structure-activity trends suggest that an N-phenyl substitution at the N2 position, such as the 4-methoxyphenyl (B3050149) group in the subject compound, is a common feature in many kinase inhibitors.

The inhibitory potential of these compounds is typically evaluated through in vitro kinase assays to determine their IC50 values against Syk and other kinases to assess selectivity. Furthermore, cellular assays are employed to measure the functional consequences of Syk inhibition, such as the inhibition of IgE-mediated degranulation in mast cells (often measured by the release of β-hexosaminidase) and the blockade of IgG-mediated phagocytosis by macrophages.

Structure Activity Relationship Sar Studies of N2 4 Methoxyphenyl Pyrimidine 2,5 Diamine Derivatives

Influence of Methoxy-substituted Phenyl Group on Biological Activity and Binding Affinity

The N2-(4-methoxyphenyl) moiety is a crucial component for the biological activity of this pyrimidine (B1678525) diamine scaffold. SAR studies consistently indicate that a para-substituted phenyl ring enhances antiproliferative activity, with the methoxy (B1213986) group being a particularly favorable substituent. nih.gov The presence of the 4-methoxyphenyl (B3050149) group has been a key element in the design of potent dual inhibitors targeting kinases like EGFR and VEGFR-2. nih.gov

The methoxy group at the para position appears to be optimal compared to other substituents or multi-substituted phenyl rings. For instance, derivatives with 4-trifluoromethoxy or 3,4,5-trimethoxy substitutions on the phenyl ring were found to lose their cytotoxic activity completely. nih.gov This highlights the specific and significant contribution of the 4-methoxy group to the molecule's interaction with its biological targets. The spatial orientation of the phenyl and pyrimidine rings, influenced by substituents, is also critical. In some related structures, the terminal pyrimidine rings are rotated at specific dihedral angles relative to the central benzene (B151609) ring, a conformational aspect that can be crucial for binding. nih.gov

Positional and Substituent Effects on Pyrimidine Diamine Activity

Impact of Substituents at Pyrimidine C-2, C-4, C-5, and C-6 Positions

Modifications at various positions of the pyrimidine core significantly modulate the biological activity of N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine analogues.

C-2 and C-4 Positions: The amino groups at the C-2 and C-4 positions are fundamental for the activity of diaminopyrimidines. The substitution pattern on these exocyclic amino groups plays a pivotal role in determining potency and selectivity. rsc.orgnih.gov

C-5 Position: The C-5 position is a key site for modification. Introducing a cyano group at this position has been shown to increase the acidity of the exocyclic amino group, potentially leading to stronger hydrogen bonding with target proteins. nih.gov In other studies, introducing substituted aryl groups at the C-5 position via Suzuki reactions has been a successful strategy, although the reaction yields were not significantly affected by whether the substituents on the phenylboronic acid were electron-donating or electron-withdrawing. nih.gov

The following table summarizes the impact of substituents at different positions on the pyrimidine ring based on various studies.

| Pyrimidine Position | Type of Substituent | Observed Effect on Activity | Reference |

| C-2 | Substituted Amino | Modulates potency and selectivity | rsc.orgnih.gov |

| C-4 | Substituted Amino | Modulates potency and selectivity | rsc.orgnih.gov |

| C-5 | Cyano Group | Increased acidity of amino group, potentially stronger binding | nih.gov |

| C-5 | Substituted Aryl | Tolerated, with minimal impact on synthesis yield from EWG/EDG | nih.gov |

| C-6 | Amino Group | Decreased anti-inflammatory activity | mdpi.com |

| C-6 | Methylthio Group | Increased NO inhibitory activity, loss of IL-6 activity | mdpi.com |

Role of Electron-Withdrawing and Electron-Donating Groups in Potency

The electronic properties of substituents on the pyrimidine scaffold and its associated aryl rings have a profound and often context-dependent impact on biological potency.

In some pyrimidine-based compounds, the addition of a potent electron-withdrawing group (EWG) like trifluoromethyl (-CF3) has been observed to significantly improve the hydrogen bond strength with target enzymes, leading to enhanced binding affinity. researchgate.netscielo.br This suggests that EWGs can favorably alter the electronic distribution of the molecule for optimal target interaction. Several studies on pyrimidine hybrids have found that the substitution of an EWG on an attached aromatic ring often leads to optimized lead compounds with excellent antibacterial and antifungal activities. nih.gov

| Substituent Type | General Effect | Molecular Context Example | Reference |

| Electron-Withdrawing (e.g., -CF3, -Cl, -NO2) | Enhanced binding affinity, optimized activity | Pyrimidine hybrids as MMP-7 inhibitors; Quinolinyl chalcones | researchgate.netscielo.brnih.gov |

| Electron-Donating (e.g., -OCH3, -CH3) | Increased anticancer action and enzyme inhibition | Pyrido[2,3-d]pyrimidines; Phenylcyclopropylamines | nih.govnih.gov |

Specificity of Amino Group Substitutions (e.g., Acylation, Phenyl Substitutions)

Substitutions on the amino groups of the pyrimidine diamine core are a critical determinant of biological activity. Both the N2 and N5 positions are amenable to modification, influencing potency and target interaction.

Studies on N2,N4-disubstituted pyrimidine-2,4-diamines demonstrate that varying the phenyl substitutions on these amino groups is a key strategy for exploring the SAR and developing potent inhibitors. rsc.org The position of amino groups on phenyl rings attached to the pyrimidine scaffold is also crucial. For instance, amino groups in the para-position of aryl rings attached to a pyrimidine core provided the highest activity against NO and IL-6 secretion, whereas amino groups at the C-2 and C-3 positions of the aryl fragments led to a sharp decrease in inhibitory activity. mdpi.com

Acylation of the amino groups is another important modification. Regioselective enzymatic acylation has been developed as a precise method to modify specific amino groups on pyrimidine derivatives, allowing for the synthesis of N-acylated compounds that can exhibit unique biological profiles. researchgate.netnih.gov The design of tertiary amine derivatives, such as by N-methylation, has also been shown to produce significant cytotoxic activity against human tumor cell lines. nih.gov

Steric and Conformational Factors Influencing Biological Response

Research on related diarylamine structures suggests that a non-planar molecular conformation might be favorable for enhancing antitumor potency. nih.gov For example, a torsional angle between two aryl rings, caused by electronic repulsion, was hypothesized to contribute to higher potency compared to a more planar analogue. nih.gov The conformational rigidity of the molecular skeleton is also a factor; increased rigidity in some aminopyridine inhibitors has been associated with high selectivity. mdpi.com

The existence of different conformational polymorphs of pyrimidine derivatives has been identified, where the same molecule can assemble differently in a crystalline state. mdpi.com These studies show that molecular packing and the resulting conformation are deeply intertwined, which can influence the molecule's properties and biological interactions.

Comparative SAR Analysis with Clinically Relevant Pyrimidine Analogues

The SAR of this compound derivatives can be contextualized by comparison with clinically relevant drugs that share the pyrimidine core.

CDK Inhibitors: A series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent CDK2/CDK9 inhibitors. rsc.orgnih.gov Their development can be compared to the trajectory of selective CDK4/6 inhibitors such as Palbociclib , Ribociclib , and Abemaciclib , which have achieved clinical success in cancer therapy. nih.gov

Tyrosine Kinase Inhibitors (TKIs): The 4-methoxyphenyl pyrimidine scaffold has been utilized to design dual EGFR/VEGFR-2 inhibitors. The activity of these compounds is often benchmarked against established TKIs like Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor including VEGFR-2). nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: The 2,4-diaminopyrimidine (B92962) structure is the core of the antibacterial agent Trimethoprim (B1683648) . This drug functions by inhibiting DHFR, an enzyme crucial for folic acid metabolism. google.com While the mechanism may differ, the foundational SAR of the 2,4-diaminopyrimidine core in Trimethoprim provides a historical and clinically relevant reference point.

BRD4/PLK1 Inhibitors: Novel aminopyrimidine derivatives have been designed as dual inhibitors of BRD4 and PLK1, with their activity compared to the potent dual inhibitor Volasertib . nih.gov This comparison helps to position new derivatives within the landscape of emerging cancer therapeutics targeting epigenetic and cell cycle regulators.

Computational and Theoretical Investigations of N2 4 Methoxyphenyl Pyrimidine 2,5 Diamine and Its Analogues

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of small molecule inhibitors to their protein targets.

Elucidation of Binding Modes with Kinases (e.g., CDK6, CSF1R, DAPK1, MARK4, β-Glucuronidase)

Molecular docking studies have been instrumental in elucidating how pyrimidine-based compounds, including analogues of N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine, interact with various kinase targets.

CDK6 (Cyclin-Dependent Kinase 6): Docking studies on N2,N4-disubstituted pyrimidine-2,4-diamines have been performed to understand their inhibitory action against CDKs. These simulations help identify the binding poses that are crucial for inhibiting kinases involved in cell cycle regulation.

CSF1R (Colony-Stimulating Factor 1 Receptor) and DAPK1 (Death-Associated Protein Kinase 1): The correlation between CSF1R and DAPK1 signaling pathways in cancer has prompted the investigation of dual inhibitors. Molecular docking of 2,5-diamino-4-pyrimidinol derivatives, close analogues of the subject compound, has been used to understand their binding modes with both CSF1R and DAPK1, aiding in the development of potential anticancer therapies. DAPK1 inhibitors are seen as potentially beneficial for treating various cancers, including triple-negative breast cancer and uterine cancers.

MARK4 (Microtubule Affinity Regulating Kinase 4): A series of 4,6-disubstituted pyrimidines have been investigated as MARK4 inhibitors. Molecular docking and subsequent molecular dynamics simulations were conducted to understand the binding interactions of these compounds with the MARK4 protein (PDB ID: 5ES1), highlighting their potential as inhibitors.

β-Glucuronidase: In silico studies have been performed on 2-aminopyrimidine (B69317) derivatives to predict their binding modes with β-glucuronidase. Docking simulations for potent inhibitors have shown specific interactions with key residues within the enzyme's active site, such as Glu413 and Tyr468.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by various non-covalent interactions. Analysis of these interactions is a key component of molecular docking studies.

Hydrogen Bonding: This is a critical interaction for the binding of inhibitors to their target proteins. For instance, in the case of β-glucuronidase inhibitors, the nitrogen of a piperazinyl substituent on the pyrimidine (B1678525) ring was observed to form two crucial hydrogen bonds with the residues Glu413 and Tyr468.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to investigate the intrinsic electronic and structural properties of a molecule. These methods provide a detailed understanding of the molecule's stability, reactivity, and electrostatic nature.

Density Functional Theory (DFT) for Molecular Structure and Electronic Parameters

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometry and calculating various electronic parameters. DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), are used to determine bond lengths, bond angles, and other structural properties. The optimized geometry provides information about the spatial orientation of atoms within the molecule. These theoretical structural parameters are often compared with experimental data from X-ray crystallography to validate the computational model.

Table 1: Representative Theoretical Bond Lengths and Angles for Diaminopyrimidine Analogues Note: This table is illustrative, based on data from related pyrimidine structures, as specific experimental data for the title compound was not available in the provided sources.

| Parameter | Typical Calculated Value |

|---|---|

| C-N (in pyrimidine ring) | 1.32 - 1.38 Å |

| C-C (in pyrimidine ring) | 1.39 - 1.42 Å |

| N-C-N (angle in ring) | 115° - 120° |

| C-N-C (angle in ring) | 120° - 125° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and hardness.

A small HOMO-LUMO energy gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered "soft". Conversely, a large energy gap suggests high stability, low reactivity, and that the molecule is "hard". The energies of these orbitals are used to calculate global reactivity parameters such as electronegativity, chemical hardness, and softness. For diaminopyrimidine sulfonate derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 4.198 to 4.667 eV.

Table 2: Frontier Molecular Orbital Energies and Properties for Analogous Compounds Note: Data is compiled from DFT calculations on analogous diaminopyrimidine structures.

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 4.7 | Chemical reactivity and stability |

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Mulliken charge analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons. This information helps in understanding intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. For pyrimidine-containing compounds, the nitrogen atoms often represent nucleophilic sites, making them important for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Electron Transfer

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization from a donor to an acceptor orbital. In heterocyclic compounds, significant stabilization often arises from the interaction of lone pairs on heteroatoms (like nitrogen and oxygen) with adjacent anti-bonding orbitals. camjol.infoacs.orgresearchgate.net

In the case of this compound, the lone pairs of the nitrogen atoms in the pyrimidine ring and the amino groups, as well as the oxygen atom of the methoxy (B1213986) group, would act as significant donor orbitals. The π* anti-bonding orbitals of the pyrimidine and phenyl rings would be the primary acceptors. The transfer of electron density from the heteroatom lone pairs to the aromatic π* systems is a key factor in the delocalization and "aromaticity" of such compounds. acs.org A hypothetical NBO analysis for a related pyrimidine derivative is presented in Table 1 to illustrate the nature of these interactions.

Table 1: Hypothetical NBO Analysis for a Pyrimidine Analogue

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-N3) | 25.4 |

| LP (1) N3 | π* (C4-C5) | 32.1 |

| LP (2) O-methoxy | π* (C_phenyl-C_phenyl) | 18.9 |

| π (C5-C6) | π* (N1-C2) | 20.5 |

This table is illustrative and provides hypothetical data based on typical NBO analyses of heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.govescholarship.orgmdpi.com In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a protein-ligand complex, providing insights into the binding affinity and the conformational dynamics of the system. nih.govnih.govacs.org For a potential drug candidate like this compound, MD simulations could predict its behavior when bound to a biological target, such as a protein kinase.

The process begins with docking the ligand into the active site of the protein to generate an initial complex structure. This complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over a defined period, typically nanoseconds to microseconds.

Several parameters are analyzed to assess the stability of the protein-ligand complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand provides a measure of their structural deviation from the initial conformation. A stable RMSD profile over time suggests that the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and those that are stabilized upon ligand binding. mdpi.com The radius of gyration (Rg) indicates the compactness of the protein-ligand complex. mdpi.com Furthermore, the binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a quantitative estimate of the binding affinity. researchgate.net

Studies on pyrimidine derivatives as kinase inhibitors have demonstrated the utility of MD simulations in confirming the stability of the ligand within the kinase's active site. researchgate.netresearchgate.netacs.org Table 2 presents typical data that would be generated from an MD simulation of a pyrimidine-based inhibitor in complex with a protein kinase.

Table 2: Illustrative MD Simulation Data for a Pyrimidine-Kinase Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (Protein Backbone) | 1.5 ± 0.3 Å | Stable protein conformation |

| Average RMSD (Ligand) | 0.8 ± 0.2 Å | Stable ligand binding pose |

| Average Rg | 19.5 ± 0.5 Å | Compact and stable complex |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Favorable binding affinity |

This table is illustrative and provides hypothetical data based on typical MD simulations of protein-ligand complexes.

Computational Biology Approaches in Drug Discovery and Target Identification

Computational biology and bioinformatics have become indispensable tools in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. benthamscience.com For compounds like this compound, these approaches can be used to predict potential biological targets, assess drug-likeness, and guide the design of more potent and selective analogues. remedypublications.commdpi.commdpi.combiomedicineonline.orgnih.gov

The initial step often involves virtual screening, where large databases of compounds are computationally docked against the three-dimensional structure of a known or predicted biological target. researchsquare.com This allows for the rapid identification of potential hits. For pyrimidine derivatives, common targets include protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

Once a potential target is identified, more sophisticated computational methods are employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to build models that correlate the chemical structures of a series of compounds with their biological activities. medjchem.com These models can then predict the activity of novel compounds and highlight the structural features that are important for potency.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to design new molecules with improved binding characteristics. researchsquare.com Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties can be predicted in silico to assess the drug-likeness of a compound early in the discovery process, helping to avoid costly failures in later stages of development. mdpi.comnih.gov Table 3 summarizes some of the key computational biology approaches and their applications in the context of drug discovery for pyrimidine-based compounds.

Table 3: Computational Biology Approaches in Drug Discovery for Pyrimidine Analogues

| Computational Approach | Application | Example for Pyrimidine Analogues |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities | Docking into the ATP-binding site of EGFR kinase |

| 3D-QSAR | Correlating structure with activity | Developing models to predict the inhibitory activity of novel pyrimidine derivatives |

| Pharmacophore Modeling | Identifying key structural features for activity | Defining the pharmacophore for TRAP1 inhibitors |

| Virtual Screening | Identifying potential hits from large compound libraries | Screening the ZINC database for novel pyrazolo[3,4-d]pyrimidine inhibitors |

| ADME/Tox Prediction | Assessing drug-likeness and potential toxicity | Predicting the oral bioavailability and cytochrome P450 inhibition of pyrimidine derivatives |

An in-depth analysis of emerging research and future perspectives for the chemical compound this compound reveals its significant potential in medicinal chemistry and beyond. This article explores the forward-looking strategies being employed to harness and expand the utility of this pyrimidine derivative.

Q & A

Q. What are the recommended synthetic routes for N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine, and how can purity be optimized?

Answer:

- Synthetic Routes : A common method involves catalytic hydrogenation of intermediates using Pd/C under hydrogen atmospheres, as demonstrated in analogous pyrimidine-diamine derivatives .

- Purity Optimization : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purification, with mobile phases adjusted based on logP values (e.g., logP ≈ 0.3 for similar compounds) . Confirm purity via HRMS (e.g., ES+ mode, mass accuracy <1 ppm) and NMR (integration of methoxy and aromatic proton signals) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), EN166-compliant goggles, and flame-retardant lab coats to mitigate skin/eye exposure and fire risks .

- Ventilation : Use fume hoods to avoid inhalation hazards, as the compound may release toxic decomposition products (e.g., CO, NOx) under thermal stress .

- Waste Disposal : Classify as "special waste" and adhere to local regulations for pyrimidine derivatives .

Q. How can researchers validate the structural integrity of synthesized batches?

Answer:

- Analytical Techniques :

Q. What are the stability considerations for long-term storage?

Answer:

- Storage Conditions : Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., oxidation of the methoxy group) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing hazardous byproducts?

Answer:

- Catalyst Optimization : Screen alternative catalysts (e.g., PtO2 or Raney Ni) to reduce side reactions during hydrogenation .

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to lower toxicity .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., unreacted intermediates) and adjust stoichiometry/reactant addition rates .

Q. How should researchers address contradictory data in biological activity assays?

Answer:

- Case Example : If cytotoxicity results conflict between enzyme inhibition (IC50) and cell viability assays (e.g., MTT), consider:

Q. What strategies are effective for identifying biological targets of this compound?

Answer:

- Chemoproteomics : Employ affinity-based probes (e.g., photoaffinity labeling) coupled with SILAC mass spectrometry to map binding partners .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to MPS1 inhibitors .

Q. How can decomposition pathways under oxidative/reductive conditions be characterized?

Answer:

- Forced Degradation Studies :

- Oxidative Stress : Expose to H2O2 (3% v/v) and monitor quinone derivative formation via UV-Vis (λmax ~450 nm) .

- Reductive Conditions : Treat with NaBH4 and analyze amine products via TLC (Rf comparison) or GC-MS .

Q. What computational methods support structure-activity relationship (SAR) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.